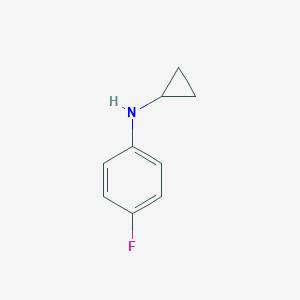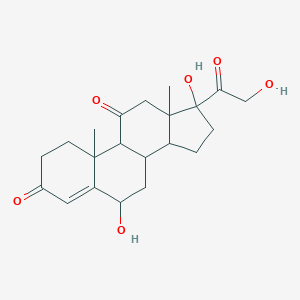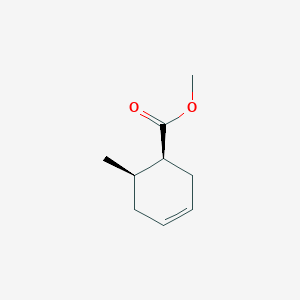
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, also known as MCHM, is a chemical compound that is commonly used in various industrial applications, including the production of fragrances, flavorings, and cleaning agents. MCHM is a colorless liquid that has a strong odor and is highly flammable. In recent years, MCHM has gained significant attention due to its potential health and environmental impacts.
科学的研究の応用
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been widely used in scientific research, particularly in the fields of chemistry, toxicology, and environmental science. One of the most common applications of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is as a solvent or reagent in chemical reactions. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is also used in the production of fragrances and flavorings, which are commonly used in the food and beverage industry. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been used in studies investigating the effects of chemical exposure on human health and the environment.
作用機序
The mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate is not fully understood, but it is believed to act as a respiratory irritant and a skin sensitizer. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can also cause oxidative stress and damage to DNA, which can lead to mutations and cancer. In addition, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can disrupt the endocrine system and interfere with hormone signaling, which can have significant impacts on reproductive and developmental health.
生化学的および生理学的効果
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including respiratory irritation, skin sensitization, oxidative stress, DNA damage, endocrine disruption, and reproductive and developmental toxicity. These effects are dose-dependent and can occur at both acute and chronic exposure levels. Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate exposure has also been linked to various health problems, including respiratory and skin disorders, cancer, and reproductive and developmental disorders.
実験室実験の利点と制限
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate has several advantages for use in lab experiments, including its low cost, high purity, and availability. However, Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate also has several limitations, including its potential health and environmental impacts, its strong odor, and its flammability. Researchers must take appropriate precautions when working with Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate to ensure their safety and the safety of others.
将来の方向性
There are several future directions for research on Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, including investigating the long-term health effects of exposure, developing safer alternatives to Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate, and improving methods for synthesizing and purifying Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate. In addition, more research is needed to understand the mechanism of action of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and its impacts on the environment, particularly in the context of spills and other accidents. Finally, more efforts are needed to raise awareness about the potential health and environmental impacts of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and to promote safer and more sustainable practices in its use and disposal.
合成法
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate can be synthesized using various methods, including the oxidation of cyclohexene, the reaction of cyclohexanone with methanol, or the reaction of cyclohexene with diazomethane. The most common method for synthesizing Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate involves the oxidation of cyclohexene with potassium permanganate in the presence of sulfuric acid. This method yields a mixture of Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate and other byproducts, which can be separated using various purification techniques.
特性
CAS番号 |
134877-09-1 |
|---|---|
製品名 |
Methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
methyl (1S,6R)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+/m1/s1 |
InChIキー |
SVMRMDDGGIZFQN-SFYZADRCSA-N |
異性体SMILES |
C[C@@H]1CC=CC[C@@H]1C(=O)OC |
SMILES |
CC1CC=CCC1C(=O)OC |
正規SMILES |
CC1CC=CCC1C(=O)OC |
同義語 |
3-Cyclohexene-1-carboxylicacid,6-methyl-,methylester,(1S-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)
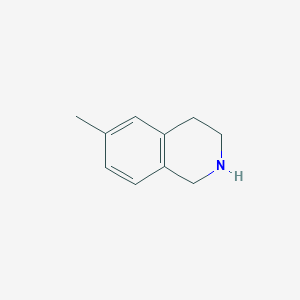
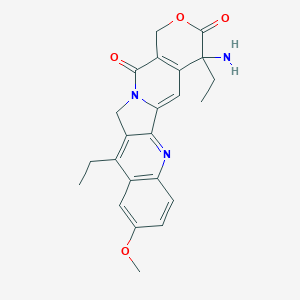
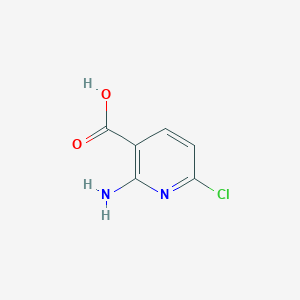
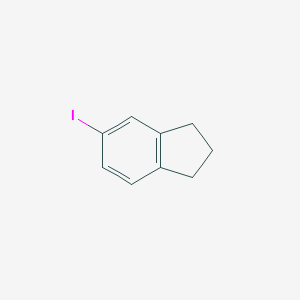
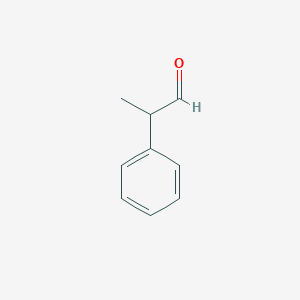
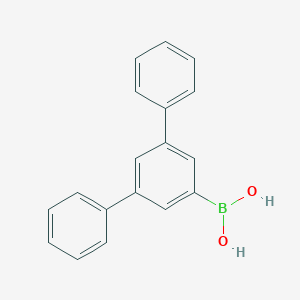
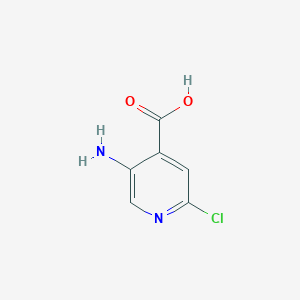
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
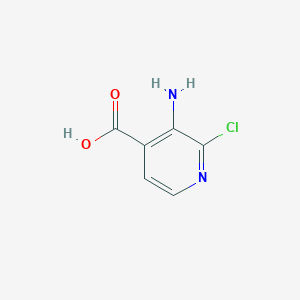
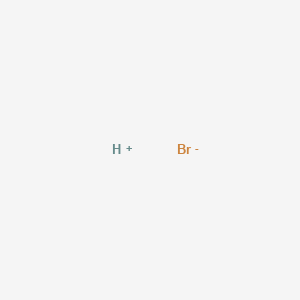
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
